
2-Methylpropan-1-imine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropan-1-imine;perchloric acid is a compound that combines an imine group with perchloric acid Imine compounds are characterized by the presence of a carbon-nitrogen double bond (C=N), while perchloric acid is a strong acid known for its oxidizing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-1-imine typically involves the reaction of 2-methylpropanal with ammonia or a primary amine under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine is formed through a condensation reaction where water is eliminated .
For the perchloric acid component, it is often prepared by reacting sodium perchlorate with a strong acid like hydrochloric acid. The resulting perchloric acid is then combined with the imine to form the final compound .
Industrial Production Methods
Industrial production of 2-Methylpropan-1-imine;perchloric acid would likely involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropan-1-imine;perchloric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form nitriles or other oxidized nitrogen compounds.
Reduction: The imine can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
Oxidation: Nitriles or other oxidized nitrogen compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropan-1-imine;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylpropan-1-imine;perchloric acid involves the reactivity of the imine group and the strong acidic nature of perchloric acid. The imine group can act as a nucleophile or electrophile in various reactions, while perchloric acid can facilitate protonation and oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropan-1-amine: A primary amine with similar structural features but lacks the imine group.
2-Methylpropan-2-ol: An alcohol with a similar carbon backbone but different functional groups.
2-Chloro-2-methylpropane: A halogenated compound with similar carbon structure but different reactivity
Uniqueness
2-Methylpropan-1-imine;perchloric acid is unique due to the combination of the reactive imine group and the strong oxidizing properties of perchloric acid. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
61355-21-3 |
|---|---|
Formule moléculaire |
C4H10ClNO4 |
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-methylpropan-1-imine;perchloric acid |
InChI |
InChI=1S/C4H9N.ClHO4/c1-4(2)3-5;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |
Clé InChI |
YHFMMUDKTHIESR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=N.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
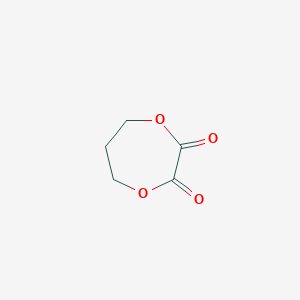

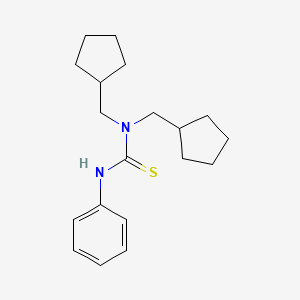
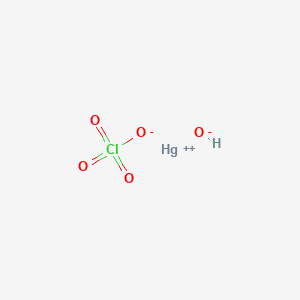
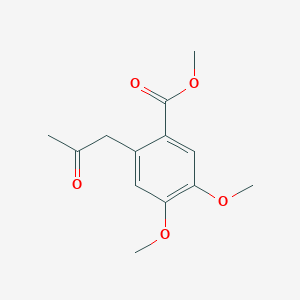
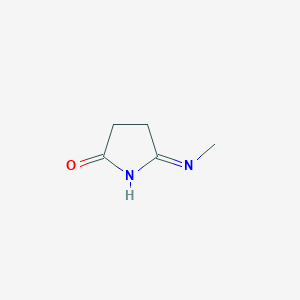

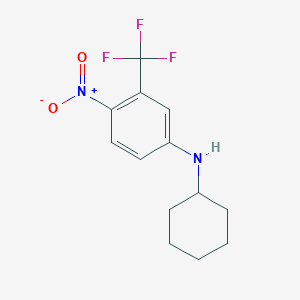
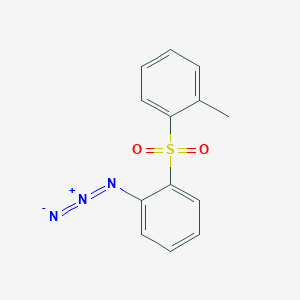
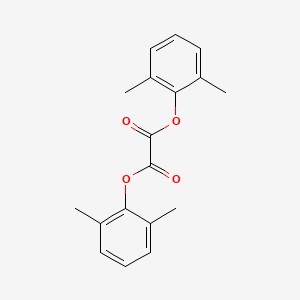
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
